molecular formula C14H11FO3 B6374242 2-Fluoro-5-(3-methoxycarbonylphenyl)phenol, 95% CAS No. 1261897-75-9

2-Fluoro-5-(3-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6374242
CAS RN: 1261897-75-9
M. Wt: 246.23 g/mol
InChI Key: GMATZCIRGIDBSB-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-methoxycarbonylphenyl)phenol, 95% is a synthetic compound with a wide range of applications in the scientific research field. It is a fluorinated phenol derivative with a high purity level of 95%, making it a valuable tool for various research projects. The compound has a wide range of biochemical and physiological effects that can be utilized for various scientific research applications.

Mechanism of Action

2-Fluoro-5-(3-methoxycarbonylphenyl)phenol, 95% has a wide range of biochemical and physiological effects. It is known to interact with various proteins and enzymes, and can act as an inhibitor of enzymes and proteins. It can also bind to target proteins and inhibit their function.
Biochemical and Physiological Effects
2-Fluoro-5-(3-methoxycarbonylphenyl)phenol, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, including enzymes involved in the metabolism of drugs. It has also been shown to interact with various proteins and enzymes, and can act as an inhibitor of enzymes and proteins. Additionally, it has been shown to bind to target proteins and inhibit their function.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-(3-methoxycarbonylphenyl)phenol, 95% is a valuable tool for various scientific research projects due to its high purity level of 95%. Its biochemical and physiological effects make it a useful tool for the study of enzyme inhibition, protein-protein interactions, and the binding of drugs to their target proteins. However, its use in lab experiments is limited due to its toxicity and hazardous nature.

Future Directions

2-Fluoro-5-(3-methoxycarbonylphenyl)phenol, 95% has a wide range of applications in the scientific research field. It can be used to study the structure and function of proteins, as well as the mechanism of action of drugs. Additionally, it can be used to study the effects of drugs on various biochemical and physiological processes. Furthermore, it can be used to develop new drugs and therapeutic agents. Some possible future directions for the use of 2-Fluoro-5-(3-methoxycarbonylphenyl)phenol, 95% include the development of new drug delivery systems, the development of new therapeutic agents, and the study of the effects of drugs on various biochemical and physiological processes.

Synthesis Methods

2-Fluoro-5-(3-methoxycarbonylphenyl)phenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-methoxycarbonylphenol and 3-fluoro-4-methylbenzyl bromide in the presence of potassium carbonate as a base. This reaction yields 2-fluoro-5-(3-methoxycarbonylphenyl)phenol, 95%. The second step involves the purification of the compound through recrystallization in ethanol.

Scientific Research Applications

2-Fluoro-5-(3-methoxycarbonylphenyl)phenol, 95% has a wide range of applications in the scientific research field. It has been used in the study of enzyme inhibition, protein-protein interactions, and the binding of drugs to their target proteins. It has also been used in the study of the structure and function of proteins, as well as in the study of the mechanism of action of drugs.

properties

IUPAC Name

methyl 3-(4-fluoro-3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14(17)11-4-2-3-9(7-11)10-5-6-12(15)13(16)8-10/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMATZCIRGIDBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684362
Record name Methyl 4'-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261897-75-9
Record name Methyl 4'-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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